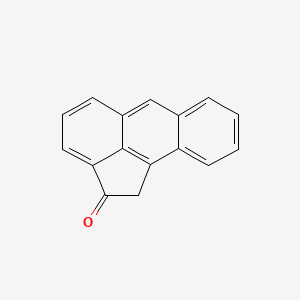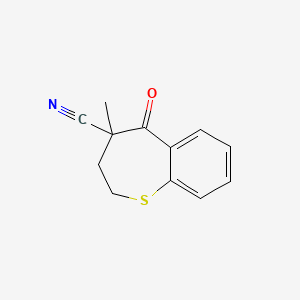![molecular formula C28H22O B14393083 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene CAS No. 88534-42-3](/img/structure/B14393083.png)
9-[Bis(4-methylphenyl)methylidene]-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[Bis(4-methylphenyl)methylidene]-9H-xanthene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core with two 4-methylphenyl groups attached via a methylene bridge, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene typically involves the condensation reaction of 9H-xanthene-9-one with 4-methylbenzaldehyde in the presence of a suitable catalyst. Common catalysts include acidic or basic reagents, such as p-toluenesulfonic acid or sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a methylene bridge between the xanthene core and the 4-methylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-[Bis(4-methylphenyl)methylidene]-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy or alkyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9-[Bis(4-methylphenyl)methylidene]-9H-xanthene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe or dye due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Bis(4-methylphenyl)-9H-fluorene
- 9,9-Bis(4-hydroxyphenyl)-9H-fluorene
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
Uniqueness
Compared to similar compounds, 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene stands out due to its unique xanthene core structure, which imparts distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
88534-42-3 |
|---|---|
Molecular Formula |
C28H22O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
9-[bis(4-methylphenyl)methylidene]xanthene |
InChI |
InChI=1S/C28H22O/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)28-23-7-3-5-9-25(23)29-26-10-6-4-8-24(26)28/h3-18H,1-2H3 |
InChI Key |
VFEKWWJXGHWURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)


![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
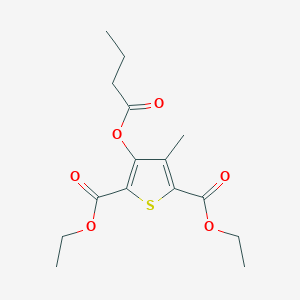
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)
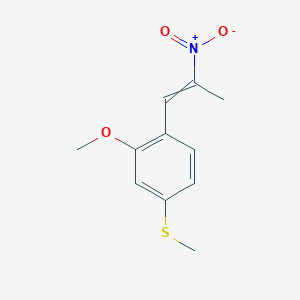
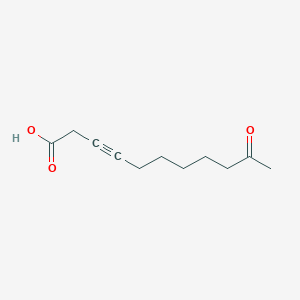
![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
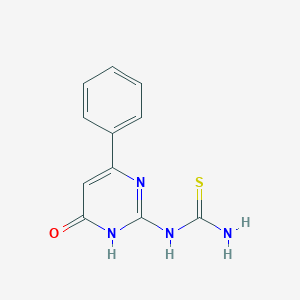
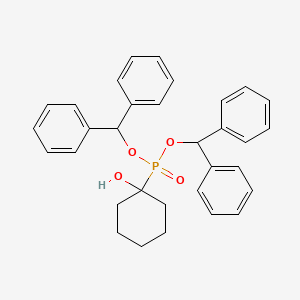
![3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14393081.png)
